N'-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide
Description
N'-[(E)-(3-Phenoxyphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base derived from the condensation of thiophene-2-carbohydrazide with 3-phenoxybenzaldehyde. This compound belongs to the class of carbohydrazides, which are known for their versatility in coordination chemistry and biological applications. The phenoxy group at the 3-position of the phenyl ring introduces steric and electronic effects, distinguishing it from other derivatives in this family .
Properties
Molecular Formula |
C18H14N2O2S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O2S/c21-18(17-10-5-11-23-17)20-19-13-14-6-4-9-16(12-14)22-15-7-2-1-3-8-15/h1-13H,(H,20,21)/b19-13+ |
InChI Key |
VBMKOWWZDVFCMH-CPNJWEJPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carbohydrazide and 3-phenoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The phenoxy and thiophene groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Thiophene-based compounds, including N'-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide, have been investigated for their anticancer properties. Studies indicate that such compounds exhibit cytotoxic effects against several human tumor cell lines, including cervical, gastric, colorectal, and breast cancers. For instance, a study demonstrated that derivatives of thiophene showed significant inhibitory activity against these cancer types in vitro and in vivo .
Antimicrobial Properties
The compound has shown promising antimicrobial activity. In a study examining various thiophene derivatives, it was reported that certain compounds exhibited notable effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Antioxidant Activity
Research has also highlighted the antioxidant potential of thiophene derivatives. For example, a study reported that certain derivatives demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases . This property suggests potential applications in developing nutraceuticals or pharmaceuticals aimed at combating oxidative damage.
Materials Science Applications
Solar Cells
this compound has been explored for use in organic solar cells due to its electronic properties. The compound's ability to act as a light-harvesting material can enhance the efficiency of solar energy conversion systems . Research into the synthesis of thiophene-based materials has led to improved photovoltaic performance.
Dyeing and Corrosion Inhibition
The compound's structural characteristics make it suitable for applications in dyeing processes and as a corrosion inhibitor in metal protection. Its effectiveness in these areas stems from its ability to form stable complexes with metal ions, thereby providing protective coatings .
Case Studies
Mechanism of Action
The mechanism of action of N’-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction is facilitated by the nitrogen and oxygen atoms in the Schiff base, which can coordinate with metal centers . The compound’s biological activity is attributed to its ability to interact with cellular targets, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structure can be compared to derivatives with modifications in the arylidene or heterocyclic moieties:
- The phenoxy group in the target compound offers moderate electron withdrawal compared to hydroxy or methoxy substituents .
- Steric Effects: Bulky substituents (e.g., biphenyl in ) reduce synthetic yields due to steric hindrance during Schiff base formation. The 3-phenoxy group in the target compound may impose moderate steric demands .
Metal Complexation
Schiff bases like the target compound are versatile ligands. For example:
- L2 forms stable Co(II) and Cd(II) complexes, characterized by X-ray crystallography and spectral methods .
- Thiocarbohydrazide derivatives () bind to Co(II), Ni(II), and Cu(II), with applications in analytical chemistry and catalysis .
- The phenoxy group in the target compound may enhance metal-binding affinity due to its lone-pair electrons, though direct data are needed for confirmation.
Biological Activity
N'-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 284.32 g/mol. The compound features a thiophene ring and a hydrazide functional group, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O |
| Molecular Weight | 284.32 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exhibit several mechanisms of action:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Research indicates potential anticancer activity, possibly through apoptosis induction in cancer cells. The compound may inhibit specific signaling pathways involved in cell proliferation.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various thiophene derivatives, including this compound, reported significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for these pathogens, indicating potential as a lead compound for antibiotic development .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis revealed an increase in the sub-G1 phase population, suggesting cell cycle arrest and subsequent apoptosis. The IC50 values were reported to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells .
Anti-inflammatory Effects
Research conducted on the anti-inflammatory properties of this compound demonstrated a reduction in nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The compound exhibited an IC50 value of 15 µM in inhibiting NO production, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
